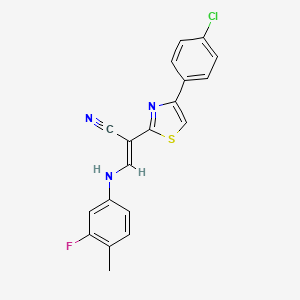

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile

Description

Properties

IUPAC Name |

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3S/c1-12-2-7-16(8-17(12)21)23-10-14(9-22)19-24-18(11-25-19)13-3-5-15(20)6-4-13/h2-8,10-11,23H,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDCHNDOWXZNGU-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

Formation of the Acrylonitrile Moiety: The acrylonitrile group is typically introduced via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Coupling with the Fluoro-Methylphenyl Group: The final step involves the coupling of the thiazole derivative with the fluoro-methylphenyl amine under basic conditions to form the desired acrylonitrile compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural analogs differ primarily in substituents on the thiazole ring, aryl groups, and amino linkages. Key comparisons include:

Key Observations :

- Electron-withdrawing vs. donating groups : The chloro and fluoro substituents in the target compound enhance electrophilicity compared to analogs with methyl or methoxy groups (e.g., ).

- Crystallography : Isostructural analogs (compounds 4 and 5 in ) with Cl vs. F substituents show identical triclinic packing but adjust halogen-dependent van der Waals interactions.

Key Observations :

- Yields : Most analogs (e.g., 7f, 7g) are synthesized in moderate to high yields (59–84%), suggesting efficient protocols for acrylonitrile-thiazole systems .

- Melting Points : Higher melting points (185–193°C) correlate with increased aromatic substitution (e.g., 7g vs. 7i ), likely due to enhanced crystal packing.

Spectroscopic and Computational Analysis

- IR Spectroscopy : All acrylonitrile derivatives show characteristic nitrile (CN) stretches near 2200–2220 cm⁻¹, with shifts depending on substituent electronegativity .

- NMR : The target compound’s 3-fluoro-4-methylphenyl group would produce distinct ¹⁹F NMR signals (e.g., δ -110 to -120 ppm) and methyl protons at δ ~2.3 .

Biological Activity

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of thiazole derivatives often involves multi-step processes that can include condensation reactions and cyclization. For instance, a general method for synthesizing thiazole derivatives includes reacting appropriate thiosemicarbazides with ketones, followed by cyclization to yield the desired thiazole structure. The specific compound may be synthesized through similar methodologies, focusing on the incorporation of the 4-chlorophenyl and 3-fluoro-4-methylphenyl groups.

Antitumor Activity

Numerous studies have evaluated the antitumor potential of thiazole derivatives. In one study, various thiazole compounds were screened against different cancer cell lines, revealing promising cytotoxic effects. The compound's structure suggests that the presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methyl) can enhance its antitumor activity.

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 | 1.61 ± 1.92 |

| Compound B | HT29 | 1.98 ± 1.22 |

| This compound | Jurkat | TBD |

The structure-activity relationship indicates that modifications at specific positions of the thiazole ring can significantly alter biological activity, with certain substitutions leading to enhanced cytotoxicity against cancer cells .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Compounds with similar structural features have shown significant antibacterial activity against various pathogens. The presence of halogen substituents, such as chlorine, has been correlated with increased antimicrobial efficacy.

Table 2: Antimicrobial Activity of Related Thiazole Compounds

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 10 |

| Compound D | Escherichia coli | 15 |

| This compound | TBD |

Case Studies

In a notable case study, a series of thiazole derivatives were tested for their antiproliferative effects on human cancer cell lines. The results indicated that compounds with a similar core structure to this compound exhibited significant growth inhibition in vitro, suggesting potential for further development as anticancer agents .

Q & A

Basic Research: Synthetic Methodology

Q: What synthetic strategies are recommended for introducing the 3-fluoro-4-methylphenylamino group into acrylonitrile derivatives, and how can regioselectivity be controlled? A: The 3-fluoro-4-methylphenylamino group can be introduced via nucleophilic addition or condensation reactions. For regioselectivity, optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst choice). For example, using polar aprotic solvents like DMF with catalytic bases (e.g., K₂CO₃) promotes selective amine addition to the α,β-unsaturated nitrile system . Characterize intermediates via <sup>19</sup>F NMR to monitor fluorine substitution patterns.

Advanced Research: Computational Analysis of Electronic Properties

Q: How can Multiwfn software be utilized to analyze the electron-withdrawing effects of the 4-(4-chlorophenyl)thiazole moiety on acrylonitrile’s reactivity? A: Multiwfn enables wavefunction analysis to calculate electrostatic potential (ESP) surfaces and Fukui indices. Map the ESP to identify electron-deficient regions (e.g., nitrile carbon) and assess nucleophilic attack susceptibility. Compare Fukui indices (f⁻) of the acrylonitrile system with/without the thiazole substituent to quantify electronic perturbations .

Basic Research: Crystallographic Validation

Q: What crystallographic parameters are critical for confirming the (E)-configuration of the acrylonitrile moiety? A: Single-crystal X-ray diffraction (SC-XRD) should resolve bond angles and torsion angles. The (E)-configuration is confirmed if the dihedral angle between the thiazole and fluoro-methylphenyl groups exceeds 150°, with C=C bond lengths ~1.33–1.35 Å . Use programs like Olex2 for refinement and Mercury for visualization.

Advanced Research: Mechanistic Studies

Q: How can kinetic isotope effects (KIEs) and DFT calculations resolve contradictions in proposed mechanisms for thiazole-acrylonitrile cyclization? A: Perform deuterium labeling at the acrylonitrile β-position to measure KIEs. A primary KIE (kH/kD > 2) suggests rate-limiting proton transfer. Pair with DFT (B3LYP/6-311+G**) to model transition states and compare activation energies for competing pathways (e.g., [1,3]-sigmatropic shifts vs. radical mechanisms) .

Basic Research: Analytical Characterization

Q: What analytical techniques are essential for distinguishing between (E)- and (Z)-isomers of this compound? A: Use a combination of:

- <sup>1</sup>H NMR : Coupling constants (Jtrans ~12–16 Hz for (E) vs. Jcis ~8–12 Hz).

- IR Spectroscopy : C≡N stretching frequencies (higher for (E) due to reduced conjugation).

- HPLC-MS : Retention times and fragmentation patterns differ due to steric effects .

Advanced Research: Structure-Activity Relationships (SAR)

Q: How do substituents on the thiazole ring (e.g., 4-chlorophenyl vs. bromophenyl) influence bioactivity, and what statistical methods validate these trends? A: Replace the 4-chlorophenyl group with electronically divergent substituents (e.g., -Br, -OCH₃) and assay activity. Use multivariate regression (e.g., PLS analysis) to correlate Hammett σ values with bioactivity. A negative slope indicates electron-withdrawing groups enhance potency, as seen in analogous thiazole derivatives .

Basic Research: Stability and Degradation

Q: What conditions accelerate hydrolytic degradation of the acrylonitrile group, and how can stability be improved? A: Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C. Degradation is fastest at pH >10 due to hydroxide attack on the nitrile. Stabilize via steric hindrance (e.g., bulkier aryl groups on thiazole) or formulation with antioxidants (e.g., BHT) .

Advanced Research: In Silico ADMET Prediction

Q: Which computational tools predict the blood-brain barrier (BBB) permeability of this compound, and what molecular descriptors are most predictive? A: Use SwissADME or admetSAR with descriptors like topological polar surface area (TPSA < 60 Ų favors BBB penetration) and LogP (optimal range: 2–3). For this compound, the TPSA (~85 Ų) suggests limited BBB permeability due to the polar amino and nitrile groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.